2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 847175-99-9
VCID: VC6866029
InChI: InChI=1S/C24H26N4O2S/c1-16-10-11-18(3)21(13-16)31(29,30)22(14-25)23-24(28-12-6-7-17(2)15-28)27-20-9-5-4-8-19(20)26-23/h4-5,8-11,13,17,22H,6-7,12,15H2,1-3H3
SMILES: CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=C(C=CC(=C4)C)C
Molecular Formula: C24H26N4O2S
Molecular Weight: 434.56

2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile

CAS No.: 847175-99-9

Cat. No.: VC6866029

Molecular Formula: C24H26N4O2S

Molecular Weight: 434.56

* For research use only. Not for human or veterinary use.

2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile - 847175-99-9

Specification

CAS No. 847175-99-9
Molecular Formula C24H26N4O2S
Molecular Weight 434.56
IUPAC Name 2-(2,5-dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Standard InChI InChI=1S/C24H26N4O2S/c1-16-10-11-18(3)21(13-16)31(29,30)22(14-25)23-24(28-12-6-7-17(2)15-28)27-20-9-5-4-8-19(20)26-23/h4-5,8-11,13,17,22H,6-7,12,15H2,1-3H3
Standard InChI Key WVKFFLPDFJSDAW-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=C(C=CC(=C4)C)C

Introduction

Understanding the Compound

The compound "2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile" is a complex organic molecule with multiple functional groups. Its structure includes:

  • A benzenesulfonyl group: Known for its role in sulfonamide derivatives, which often exhibit biological activity such as antibacterial or enzymatic inhibition.

  • A quinoxaline moiety: Frequently found in pharmacologically active compounds, including anticancer and antimicrobial agents.

  • A piperidine ring: Commonly associated with bioactive molecules due to its presence in many drug scaffolds.

  • A nitrile group: Often used in synthetic intermediates and may contribute to the molecule's chemical reactivity.

Potential Applications

Based on its structural features, this compound might be explored for:

  • Pharmacological Activity: Quinoxaline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a sulfonyl group may enhance these effects.

  • Chemical Reactivity: The nitrile group could make this compound useful as an intermediate in organic synthesis.

Analytical Techniques for Characterization

To study and confirm the structure of this compound, the following techniques would be essential:

TechniquePurpose
NMR SpectroscopyTo determine the molecular structure and confirm functional groups (e.g., 1H^{1}H, 13C^{13}C).
Mass SpectrometryTo establish the molecular weight and fragmentation pattern.
IR SpectroscopyTo identify functional groups (e.g., sulfonyl, nitrile).
X-ray CrystallographyTo determine the precise three-dimensional arrangement of atoms.

Synthetic Pathways

The synthesis of such a compound would likely involve:

  • Preparation of the quinoxaline core: Starting from o-phenylenediamine and a diketone derivative.

  • Introduction of the piperidine moiety: Through nucleophilic substitution or reductive amination.

  • Coupling with the benzenesulfonyl group: Using sulfonyl chlorides under basic conditions.

  • Addition of the nitrile group: Via cyanation or related reactions.

Biological Screening

Given its structural components, the compound should be screened for:

  • Anticancer activity against various cell lines.

  • Enzymatic inhibition (e.g., carbonic anhydrase or kinases).

  • Antimicrobial properties against bacterial or fungal strains.

Hypothetical Data Table

Below is an example of how data might be presented if experimental results were available:

Property/ActivityResult/ValueMethodology Used
Molecular WeightCalculated value (e.g., ~400 g/mol)Mass Spectrometry
SolubilitySoluble in DMSO, sparingly soluble in waterSolubility Tests
IC50_{50} (Anticancer)E.g., 5 µM against HCT-116 cellsMTT Assay
Binding Energy (Docking)E.g., −8.5 kcal/molMolecular Docking Studies

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